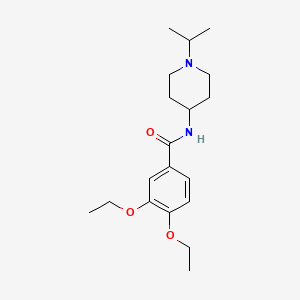
2-fluoro-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzamide derivatives involves several steps, including N-acylation and condensation reactions. For example, a study by Patharia et al. (2020) reports the efficient synthesis of fluorinated morpholine-containing benzamide derivatives through the reaction between 2-fluoro-4-morpholinobenzenamine and different substituted benzoyl chloride in the presence of toluene solvent at reflux temperature, resulting in compounds with potent antifungal and antibacterial activity (Patharia, Raut, Dhotre, & Pathan, 2020).
Molecular Structure Analysis
The crystal structure of benzamide derivatives, as determined by X-ray single-crystal diffraction, reveals information about the spatial arrangement and bond lengths within these molecules. For instance, Wei Li et al. (2008) synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide and determined its crystal structure, highlighting the molecule's novelty and structural characteristics (Li, Wang, Li, & Song, 2008).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including catalyst- and solvent-free synthesis and Fries rearrangement. Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcasing the versatility of these compounds in synthetic chemistry (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Propiedades
IUPAC Name |
2-fluoro-N-(2-methylphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-13-4-2-3-5-17(13)20-18(22)15-12-14(6-7-16(15)19)26(23,24)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWVYPURDOXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-methylphenyl)-5-(4-morpholinylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


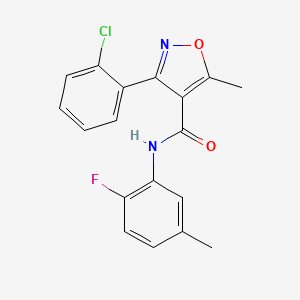
![4-[(sec-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141700.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)
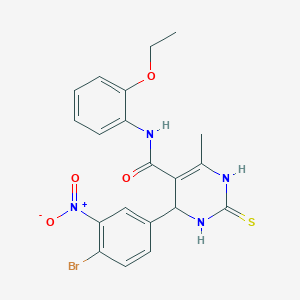
![3-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B5141728.png)
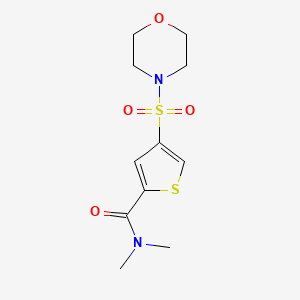
![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
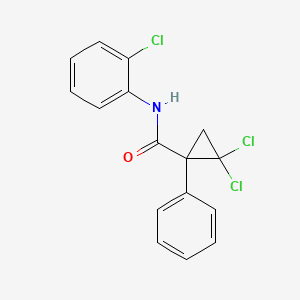
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
